Lipophilic Ligand Efficiency (LLE) Advantage Over Chloro-Trifluoromethyl Analog 2034291-27-3
The target compound exhibits a significantly lower calculated partition coefficient (XLogP3-AA ≈ 3.6) relative to the structurally closest commercially available analog 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one (CAS 2034291-27-3), whose XLogP3-AA is 4.9 [1]. This 1.3 log unit difference translates to a circa 20-fold shift in octanol-water partitioning, placing 2034291-00-2 firmly within the ideal lipophilicity range for CNS drug-like space (cLogP 1–4), whereas the comparator enters the higher-risk zone associated with increased metabolic turnover, promiscuous binding, and poor solubility-driven attrition [2]. Assuming equipotency at the target, 2034291-00-2 would deliver a superior LLE by approximately 1.3 units—a magnitude considered decision-critical in lead optimization cascades.
| Evidence Dimension | Predicted LogP (XLogP3-AA) and inferred Lipophilic Ligand Efficiency (LLE) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 3.6; Hypothetical LLE advantage of +1.3 if equipotent |
| Comparator Or Baseline | CAS 2034291-27-3 (3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one): XLogP3-AA = 4.9 |
| Quantified Difference | Δ XLogP3-AA = -1.3 units (approximately 20-fold lower predicted membrane/albumin partitioning) |
| Conditions | Computed via PubChem XLogP3-AA algorithm (release 2024.11.20) |
Why This Matters
A 1.3-logP difference predicts meaningfully lower off-target binding and metabolic clearance in in vivo models, directly impacting compound selection for CNS-targeted or ADME-sensitive programs.
- [1] PubChem Compound Summary for CID 91814671. Computed Properties: XLogP3-AA. National Library of Medicine. Retrieved 2026-05-09. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Rule-of-thumb for optimal CNS cLogP range). View Source
